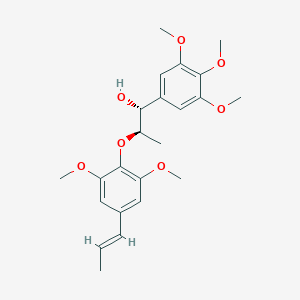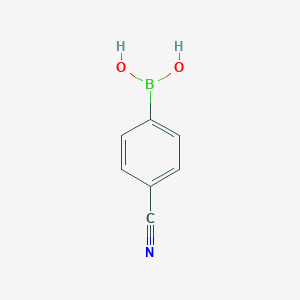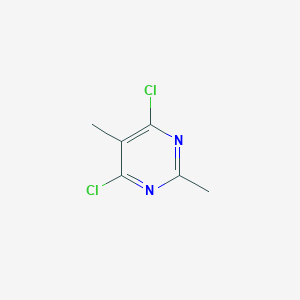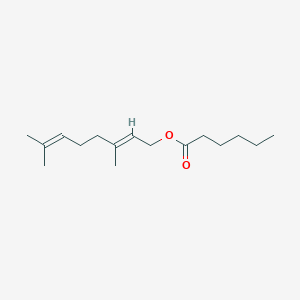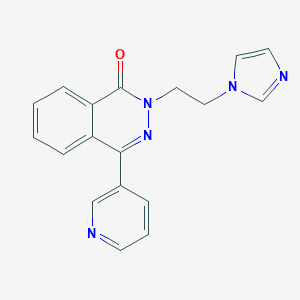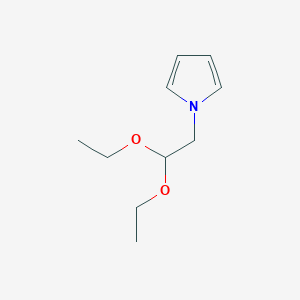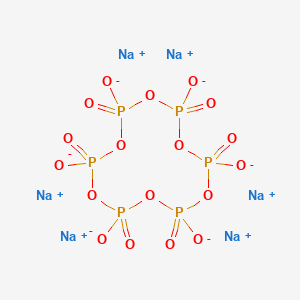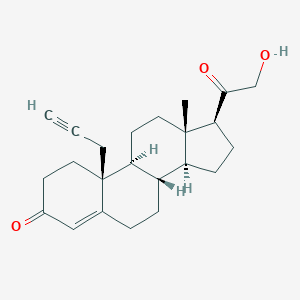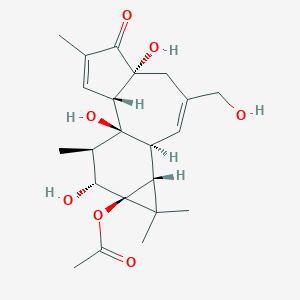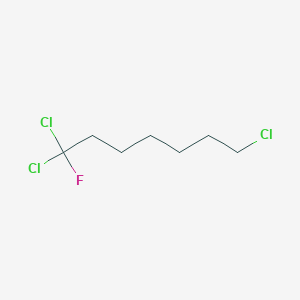
1,1,7-Trichloro-1-fluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,7-Trichloro-1-fluoroheptane, also known as TFH, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the haloalkane family, which consists of organic compounds that contain one or more halogen atoms. TFH is a colorless liquid with a strong odor and is highly flammable. It is used in a variety of applications, including as a solvent and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1,7-Trichloro-1-fluoroheptane is not fully understood. However, it is believed that 1,1,7-Trichloro-1-fluoroheptane acts as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can be useful in scientific research.
Biochemische Und Physiologische Effekte
1,1,7-Trichloro-1-fluoroheptane has been shown to have a range of biochemical and physiological effects. For example, 1,1,7-Trichloro-1-fluoroheptane has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. This inhibition can lead to changes in the activity of the nervous system, which can be useful in the study of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1,7-Trichloro-1-fluoroheptane is its ability to selectively modify the hydrophobicity of amino acid residues. This can be useful in the study of protein folding and stability. However, 1,1,7-Trichloro-1-fluoroheptane is also highly flammable and can be dangerous if not handled properly. Additionally, 1,1,7-Trichloro-1-fluoroheptane is not widely available and can be expensive.
Zukünftige Richtungen
There are many potential future directions for research involving 1,1,7-Trichloro-1-fluoroheptane. One area of interest is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1,1,7-Trichloro-1-fluoroheptane has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in these diseases. Additionally, 1,1,7-Trichloro-1-fluoroheptane may have potential as a therapeutic agent for cancer, as it has been shown to have antitumor activity in some studies.
In conclusion, 1,1,7-Trichloro-1-fluoroheptane is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of applications, including as a solvent and as a reagent in organic synthesis. 1,1,7-Trichloro-1-fluoroheptane has been shown to have a range of biochemical and physiological effects, and has potential for use in the study of neurodegenerative diseases and cancer. While 1,1,7-Trichloro-1-fluoroheptane has some limitations, it remains a useful tool for researchers in a variety of fields.
Synthesemethoden
The synthesis of 1,1,7-Trichloro-1-fluoroheptane involves the reaction between 1,1,7-trichloroheptane and hydrogen fluoride gas. This reaction is typically carried out in the presence of a catalyst, such as aluminum chloride. The resulting product is then purified through distillation to obtain the final 1,1,7-Trichloro-1-fluoroheptane product.
Wissenschaftliche Forschungsanwendungen
1,1,7-Trichloro-1-fluoroheptane has been used in a wide range of scientific research applications. One of the most notable uses of 1,1,7-Trichloro-1-fluoroheptane is in the study of protein folding and stability. 1,1,7-Trichloro-1-fluoroheptane is a useful tool for researchers studying protein folding because it can be used to selectively modify the hydrophobicity of amino acid residues. This modification can help researchers better understand the role of hydrophobic interactions in protein folding and stability.
Eigenschaften
CAS-Nummer |
1645-55-2 |
|---|---|
Produktname |
1,1,7-Trichloro-1-fluoroheptane |
Molekularformel |
C7H12Cl3F |
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
1,1,7-trichloro-1-fluoroheptane |
InChI |
InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2 |
InChI-Schlüssel |
OPLUKEVLAJECNW-UHFFFAOYSA-N |
SMILES |
C(CCCCl)CCC(F)(Cl)Cl |
Kanonische SMILES |
C(CCCCl)CCC(F)(Cl)Cl |
Synonyme |
1,1,7-Trichloro-1-fluoroheptane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



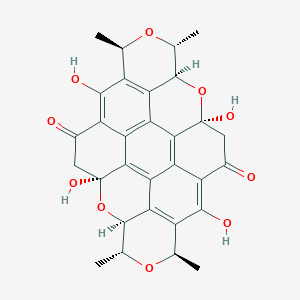
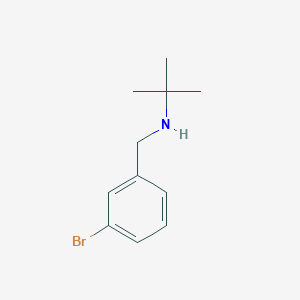
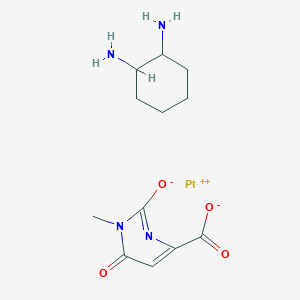
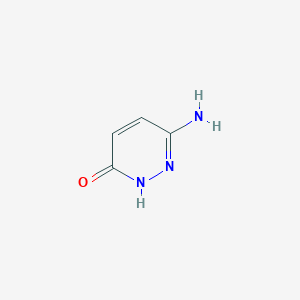
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
